molecular formula C17H22N2O2 B2620177 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one CAS No. 2418695-14-2

7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one

Cat. No.: B2620177
CAS No.: 2418695-14-2
M. Wt: 286.375
InChI Key: VTCQVLCRGFMRQE-UHFFFAOYSA-N
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Description

7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzazepinone core with a cyclobutylaziridine moiety, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzazepinone core and the introduction of the cyclobutylaziridine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce specific functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce simpler hydrocarbons.

Scientific Research Applications

7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-[(1-Cyclopropylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one
  • 7-[(1-Cyclopentylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one

Uniqueness

7-[(1-Cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one is unique due to its specific cyclobutylaziridine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

7-[(1-cyclobutylaziridin-2-yl)methoxy]-1,2,3,5-tetrahydro-3-benzazepin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c20-17-9-13-8-16(5-4-12(13)6-7-18-17)21-11-15-10-19(15)14-2-1-3-14/h4-5,8,14-15H,1-3,6-7,9-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCQVLCRGFMRQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CC2COC3=CC4=C(CCNC(=O)C4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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